4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-17-11-9-16(10-12-17)20(28)23-21-24-25-22(31-21)30-14-19(27)26-13-5-7-15-6-3-4-8-18(15)26/h3-4,6,8-12H,2,5,7,13-14H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLLKKZEKJDSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the thiadiazole and quinoline intermediates with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research indicates that derivatives containing thiadiazole and benzamide moieties exhibit significant antibacterial and antifungal activities. For instance, compounds similar in structure have been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Structure | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 1 µg/mL |
| Thiadiazole Derivative B | S. aureus | 0.5 µg/mL |
| Thiadiazole Derivative C | Aspergillus niger | 2 µg/mL |
Anticancer Potential
The compound has also shown promise in anticancer research . The structural characteristics of thiadiazoles are known to interact with critical cellular targets involved in cancer progression. Studies have indicated that similar compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, leading to potential anticancer effects .
Case Study: Inhibition of Thymidylate Synthase
In a study involving synthesized thiadiazole derivatives, several compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against TS, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of related compounds have highlighted their ability to inhibit enzymes such as lipoxygenase (LOX), which are involved in inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to LOX, indicating their potential as anti-inflammatory agents .
Neuroprotective Effects
The tetrahydroquinoline structure within the compound hints at possible neuroprotective effects . Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. The incorporation of various substituents can tailor the pharmacological properties and improve efficacy against specific targets.
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Ethoxybenzamide + Thiadiazole |
| 2 | Oxidation | Oxidizing agent |
| 3 | Sulfanylation | Sulfur-containing reagent |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Substituent Analysis:
- Ethoxy vs. Nitro Groups : The ethoxy group in the target compound likely increases lipophilicity compared to the electron-deficient nitro group in , which may favor different binding interactions (e.g., hydrogen bonding vs. π-stacking).
- Tetrahydroquinolin vs. Thiazolylamino: The tetrahydroquinolin system in the target compound could enhance blood-brain barrier penetration compared to the thiazole ring in , which is smaller and more polar .
- Sulfanyl Linkers : All compounds utilize a sulfanyl (-S-) bridge, which provides conformational flexibility and resistance to enzymatic cleavage compared to ether or amine linkers .
Bioactivity and Pharmacological Potential
Though explicit bioactivity data for the target compound are unavailable, insights can be inferred from related molecules:
- Antimicrobial Activity : Thiadiazoles with sulfanyl linkers (e.g., ) exhibit broad-spectrum antimicrobial properties, likely due to disruption of bacterial cell membranes or enzyme inhibition .
- Anticancer Potential: Fluorinated benzamides like demonstrate apoptosis-inducing effects in cancer cell lines, attributed to enhanced metabolic stability and target affinity .
Biological Activity
The compound 4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.57 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S2 |
| Molecular Weight | 432.57 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. The presence of the thiadiazole moiety allows these compounds to interact with various biological targets involved in cancer progression. A study published in PMC highlights that thiadiazoles can cross cellular membranes effectively due to their mesoionic nature, enhancing their potential as anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties against a range of pathogens. The compound's structure facilitates interactions with bacterial cell membranes and enzymes critical for bacterial survival. Studies have demonstrated that derivatives similar to the target compound show promising results against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation and survival.
- Oxidative Stress Modulation : It may influence cellular oxidative stress levels by interacting with reactive oxygen species (ROS), potentially leading to apoptosis in cancer cells.
Case Studies
- Thiadiazole Derivatives as Anticancer Agents : A study conducted on various thiadiazole derivatives showed that compounds with structural similarities to the target molecule exhibited cytotoxic effects on different cancer cell lines. The study concluded that modifications to the thiadiazole ring could enhance anticancer efficacy .
- Antimicrobial Efficacy : In vitro studies have shown that thiadiazole derivatives possess significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested for minimum inhibitory concentrations (MIC), revealing effective inhibition at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
